molecular formula C7H7N3S B13674495 5-(5-Methyl-2-imidazolyl)thiazole

5-(5-Methyl-2-imidazolyl)thiazole

Cat. No.: B13674495
M. Wt: 165.22 g/mol
InChI Key: QXZRSLIDXBLALS-UHFFFAOYSA-N
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Description

5-(5-Methyl-2-imidazolyl)thiazole is a hybrid heterocyclic compound of significant interest in medicinal chemistry and materials science, combining the distinct properties of imidazole and thiazole rings within a single molecular framework. This structure is part of a privileged class in drug discovery, with related analogs demonstrating a broad spectrum of biological activities, particularly in the development of novel antimicrobial agents to address the growing challenge of antimicrobial resistance . Recent studies on structurally similar imidazole-thiazole hybrids have shown potent antibacterial effects against various pathogenic strains, including Staphylococcus aureus and Escherichia coli , with some derivatives exhibiting promising minimum inhibitory concentration (MIC) values that are competitive with established antibiotics . The mechanism of action for these compounds often involves interaction with key bacterial enzymes; molecular docking studies suggest that such hybrids can bind effectively to the active site of DNA gyrase B, a well-validated target for antibacterial therapy, disrupting DNA replication and leading to cell death . Beyond antimicrobial applications, the imidazole-thiazole scaffold is also investigated for its potential in anticancer research, where certain derivatives have displayed notable cytotoxicity and are studied as inhibitors of targets like the epidermal growth factor receptor (EGFR) . Furthermore, the inherent electronic properties of the conjugated system make imidazole-thiazole structures relevant in materials science, where they can be designed as charge-transfer chromophores for potential use in organic electronics . Researchers value this compound as a key synthetic intermediate for constructing more complex molecular architectures, enabling the exploration of structure-activity relationships and the development of new therapeutic candidates and functional materials .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5-(5-methyl-1H-imidazol-2-yl)-1,3-thiazole

InChI

InChI=1S/C7H7N3S/c1-5-2-9-7(10-5)6-3-8-4-11-6/h2-4H,1H3,(H,9,10)

InChI Key

QXZRSLIDXBLALS-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CN=CS2

Origin of Product

United States

Synthetic Methodologies for 5 5 Methyl 2 Imidazolyl Thiazole and Its Analogues

General Strategies for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone in the synthesis of 5-(5-Methyl-2-imidazolyl)thiazole. The thiazole scaffold is a key structural component in numerous biologically active molecules. researchgate.netnih.gov Synthetic chemists have developed a range of reliable methods for its construction.

Hantzsch Thiazole Synthesis and its Variants

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for assembling the thiazole ring. researchgate.netmdpi.com This classical approach involves the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793) derivative. mdpi.comresearchgate.net The reliability of this transformation allows for the synthesis of 1,3-thiazoles with various alkyl, aryl, or heterocyclic substituents, often in good to excellent yields. researchgate.net The versatility of the Hantzsch synthesis has led to the development of numerous variants, including one-pot, multicomponent procedures that enhance efficiency and yield. mdpi.comresearchgate.net These modifications often employ catalysts and alternative energy sources to improve reaction conditions and outcomes. mdpi.combepls.com

Condensation Reactions Involving α-Halocarbonyl Compounds and Thioamides

The core of the Hantzsch synthesis is the condensation reaction between an α-halocarbonyl compound and a thioamide. mdpi.comyoutube.com In the initial step, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in an SN2 reaction. youtube.com Subsequent tautomerization and intramolecular cyclization, where the imine nitrogen attacks the carbonyl carbon, followed by dehydration, leads to the formation of the aromatic thiazole ring. youtube.com The reaction kinetics have been shown to be second-order with respect to both the thioamide and the α-halo carbonyl compound. researchgate.net A wide array of α-haloketones, α-haloesters, and thioamide derivatives can be employed, making this a highly versatile method for generating diverse thiazole structures. researchgate.netmdpi.com

Table 1: Examples of Hantzsch Thiazole Synthesis

α-Halocarbonyl Compound Thioamide/Thiourea Derivative Product Key Features Reference(s)
2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones Substituted Thioureas N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines Microwave-assisted, improved yields over conventional heating. nih.gov
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea and Substituted Benzaldehydes Substituted Hantzsch Thiazole Derivatives One-pot, multi-component, reusable catalyst (Silica supported tungstosilicic acid). mdpi.com
α-Bromoketone Thiourea/Thioamide 2-Amino-4-arylthiazoles and 2-Methyl-4-arylthiazole Rapid synthesis in room temperature ionic liquid. researchgate.net

Copper-Catalyzed and Metal-Free Cyclization Approaches

Modern synthetic chemistry has seen a rise in catalytic methods for thiazole synthesis, aiming for milder conditions and greater functional group tolerance.

Copper-Catalyzed Cyclization: Copper catalysts have proven effective in various thiazole synthesis strategies. One notable approach is a copper(I)-catalyzed three-component reaction of thioamides, ynals, and alcohols, which allows for the one-pot construction of functionalized thiazoles with high regioselectivity. acs.org Other copper-catalyzed methods include the coupling of oxime acetates with isothiocyanates and a [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org These reactions proceed under mild conditions and demonstrate good tolerance for a variety of functional groups. organic-chemistry.org Copper(II) has also been used to catalyze the tandem cyclization of o-alkynylphenyl isothiocyanates with phosphites to form related thiazin-2-yl phosphonates. nih.gov

Metal-Free Cyclization: In a push towards more sustainable chemistry, several metal-free approaches have been developed. These methods often utilize alternative activators or oxidants. For instance, iodine can be used as a catalyst with molecular oxygen as the oxidant to synthesize 2-aminobenzothiazoles from cyclohexanones and thioureas under mild conditions. acs.org Another green, metal-free method involves an electrochemical oxidative cyclization of enaminones with thioamides. organic-chemistry.org Additionally, fully substituted thiazoles can be synthesized under metal- and solvent-free conditions from glycine-based dithiocarbamates and nitroalkenes. dntb.gov.ua

Table 2: Comparison of Catalytic Systems for Thiazole Synthesis

Catalytic System Reactants Key Advantages Reference(s)
Copper-Catalyzed
Cu(I) Thioamides, Ynals, Alcohols One-pot, three-component, high step economics, good regioselectivity. acs.org
Cu(I) Oxime Acetates, Isothiocyanates Mild reaction conditions, vinyl sp2 C-H bond activation. organic-chemistry.org
Metal-Free
Iodine/O₂ Cyclohexanones, Thioureas Mild conditions, uses molecular oxygen as oxidant. acs.org
Electrochemical Enaminones, Thioamides Green and sustainable, avoids metal catalysts and chemical oxidants. organic-chemistry.org

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and fewer side products compared to conventional heating methods. nih.govresearchgate.netbenthamdirect.com This technology has been successfully applied to the synthesis of thiazole derivatives, including multicomponent reactions. nih.govtandfonline.com For example, the Hantzsch reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating resulted in lower yields and required much longer reaction times when performed under conventional reflux. nih.gov Microwave-assisted protocols are considered a green chemistry approach due to their energy efficiency and speed. benthamdirect.comtandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Thiazole Synthesis

Reaction Conventional Method Microwave-Assisted Method Reference(s)
Hantzsch reaction of ethanone (B97240) derivatives with substituted thioureas Lower yields, 8 hours reaction time, rigorous purification needed. Higher yields, shorter reaction time. nih.gov
Multicomponent synthesis of thiazolyl-pyridazinediones Not specified High/efficient yields, short reaction time, eco-friendly catalyst. nih.gov

Approaches to Imidazole (B134444) Ring Formation

The synthesis of the imidazole portion of this compound is equally critical. Modern strategies often favor efficiency and environmental sustainability.

Multicomponent One-Pot Synthesis Schemes

Multicomponent one-pot reactions have become a highly effective strategy for constructing complex molecules like substituted imidazoles from simple starting materials in a single step. nih.govtandfonline.com This approach offers significant advantages, including shorter reaction times, high atom economy, reduced energy consumption, and environmental friendliness. nih.gov The synthesis of tri- and tetra-substituted imidazoles can be achieved by reacting components such as aldehydes, 1,2-diketones, and an ammonium (B1175870) salt as the nitrogen source. tandfonline.comnih.gov These reactions are often facilitated by catalysts like p-toluenesulfonic acid or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) and can be accelerated using microwave irradiation. nih.govnih.gov The use of environmentally benign solvents like ethanol (B145695) or ionic liquids further enhances the green credentials of these methods. nih.govbenthamdirect.com

Table 4: Examples of Multicomponent Imidazole Synthesis

Components Catalyst/Conditions Product Type Key Features Reference(s)
Imidazo[1,2-a]pyrimidine-2-carbaldehyde, Benzil, Primary Amines, Ammonium Acetate (B1210297) p-Toluenesulfonic acid / Microwave irradiation Tri/tetrasubstituted Imidazoles Sequential two-step, one-pot, green solvent (ethanol). nih.gov
O-Alkyl Vanillins, Ammonium Acetate, Benzil Derivatives Ethanol / Acetic Acid Tri- and Tetra-substituted Imidazoles One-pot reaction, good yields. tandfonline.com
1,2-Diketones, Aldehydes, Hexamethyldisilazane (Nitrogen Source) TMSOTf / Microwave irradiation, solvent-free Trisubstituted Imidazoles Mild Lewis acid catalyst, metal- and additive-free, short reaction time. nih.gov

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including thiazoles. The Hantzsch synthesis, a classic example of such a reaction, involves the condensation of α-haloketones with thioamides to yield thiazoles. synarchive.com The mechanism of this reaction involves the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. youtube.com

The versatility of the Hantzsch synthesis allows for the preparation of a diverse range of thiazole derivatives by varying the starting materials. For instance, substituted thiosemicarbazides can react with chloroacetone (B47974) to produce 2,3,4-trisubstituted thiazoles. nih.gov The reaction conditions can also be tailored, with methods employing ethyl acetate and triethylamine (B128534) at room temperature or refluxing in ethanol being reported. nih.gov

Recent advancements in cyclocondensation reactions have explored novel catalysts and substrates. For example, a chemo- and stereoselective synthesis of substituted thiazoles has been achieved from tert-alcohols bearing alkene and alkyne groups using alkaline earth catalysts. acs.orgnih.govacs.org This method demonstrates the potential for controlling selectivity in thiazole synthesis. Additionally, the cyclocondensation of 1-alkynyl(phenyl)-λ3-iodanes with thioureas and thioamides offers another route to thiazole derivatives. nih.gov

Targeted Synthesis of this compound Core

The synthesis of the specific compound this compound requires a strategy that effectively combines the thiazole and imidazole rings. This can be achieved through various synthetic routes that either pre-form one heterocycle and then construct the second, or couple two pre-existing heterocyclic precursors.

Several strategies exist for the coupling of thiazole and imidazole moieties. One common approach involves the synthesis of a key intermediate that contains one of the heterocyclic rings, which is then used to construct the second ring. For example, a series of imidazolyl-methyl-l-2,4-thiazolidinediones were synthesized, showcasing the formation of a thiazole-containing structure from an imidazole precursor. nih.gov

Another strategy involves the direct coupling of pre-formed thiazole and imidazole units. Research has demonstrated the synthesis of imidazole-thiazole hybrids through the reaction of phenacyl bromides with imidazole-hydrazinecarbothioamide. scilit.com This approach allows for the direct linkage of the two heterocyclic systems. Furthermore, the synthesis of libraries of thiazole, oxazole (B20620), and imidazole-based cyclic peptides has been achieved through coupling reactions of amino acids containing these heterocyclic cores. nih.gov

A novel synthetic approach has also been reported for integrating isoxazole (B147169) moieties into thiazole-based chalcones to yield imidazole-derived heterocycles, indicating the diverse chemical transformations available for linking these ring systems. researchgate.net

While the synthesis of this compound itself does not inherently involve stereocenters, the principles of stereoselective synthesis are crucial when dealing with substituted analogues that may possess chiral centers. The development of stereoselective methods for thiazole synthesis is an active area of research.

For instance, a chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols has been reported, where the geometry of an alkene in the starting material influenced the stereochemistry of the product. acs.orgnih.govacs.org This highlights the potential for controlling the three-dimensional arrangement of substituents on the thiazole ring. The mechanism of such reactions often involves an intramolecular, regioselective cyclization that dictates the final stereochemical outcome. acs.orgnih.gov

When designing syntheses for chiral analogues of this compound, the choice of chiral starting materials or the use of chiral catalysts would be critical in controlling the stereochemistry of the final product.

Purification and Isolation Techniques

The purification and isolation of the target compound are critical steps to ensure its purity and for subsequent characterization and use. Common techniques employed for heterocyclic compounds like this compound include chromatographic methods and recrystallization.

Column chromatography is a widely used technique for the purification of thiazole derivatives. acs.orgnih.gov The choice of the stationary phase, typically silica (B1680970) gel, and the mobile phase (eluent) is crucial for achieving good separation. A common eluent system for thiazole derivatives is a mixture of ethyl acetate and petroleum ether. acs.orgnih.gov The progress of the purification is often monitored by thin-layer chromatography (TLC). acs.orgnih.gov

Table 1: Examples of Chromatographic Conditions for Thiazole Derivatives

Compound TypeStationary PhaseEluent SystemReference
Substituted ThiazolesSilica Gel1% Ethyl Acetate in Petroleum Ether acs.orgnih.gov
Pyridine-Thiazole HybridsNot SpecifiedNot Specified nih.gov
Thiazole-based ChalconesNot SpecifiedNot Specified mdpi.com

This table provides examples and specific conditions may vary depending on the exact compound being purified.

Recrystallization is a powerful technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent or solvent mixture at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the pure compound, leaving impurities in the solution. youtube.com

For heterocyclic compounds, common solvents for recrystallization include ethanol, methanol, ethyl acetate, and acetonitrile. nih.govresearchgate.netresearchgate.net The choice of solvent is critical; the desired compound should be highly soluble at high temperatures and poorly soluble at low temperatures. youtube.com In some cases, a solvent pair, where the compound is soluble in one solvent and insoluble in the other, can be used to achieve effective recrystallization. youtube.com The process can be optimized by controlling the cooling rate to obtain well-formed crystals. youtube.comyoutube.com

Precipitation can also be used for isolation. This is often achieved by changing the solvent composition to decrease the solubility of the product or by a chemical reaction that forms an insoluble product. The resulting precipitate is then collected by filtration. nih.gov

Table 2: Common Solvents for Recrystallization of Heterocyclic Compounds

SolventApplication NotesReference
EthanolCommonly used for recrystallizing thiazole derivatives. nih.gov
MethanolUsed for the recrystallization of imidazole-derived heterocycles. researchgate.net
Ethyl AcetateA suitable solvent for dissolving heterocyclic compounds before crystallization. researchgate.net
AcetonitrileAnother polar solvent option for dissolving and recrystallizing heterocyclic compounds. researchgate.net

This table lists common solvents; the optimal solvent must be determined experimentally for a specific compound.

Spectroscopic and Advanced Structural Characterization of 5 5 Methyl 2 Imidazolyl Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for determining the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

Proton NMR (¹H NMR) Analysis

In a ¹H NMR spectrum of 5-(5-Methyl-2-imidazolyl)thiazole, one would expect to observe distinct signals for each unique proton in the molecule.

Imidazole (B134444) Ring Protons: The imidazole ring has two protons. The proton at the C4 position would likely appear as a singlet. The NH proton of the imidazole ring would also be present, though its chemical shift can be broad and vary depending on the solvent and concentration.

Thiazole (B1198619) Ring Proton: The thiazole ring has a single proton at the C4 position, which would appear as a singlet.

Methyl Group Protons: The methyl group attached to the C5 position of the imidazole ring would show a characteristic singlet, typically in the upfield region of the spectrum.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (ppm) Multiplicity
Imidazole-H4~7.0-7.5Singlet
Thiazole-H4~7.8-8.2Singlet
Imidazole-CH₃~2.2-2.5Singlet
Imidazole-NHVariable (e.g., 10-13)Broad Singlet

Carbon-13 NMR (¹³C NMR) Analysis

A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Imidazole Ring Carbons: Three signals would be expected for the C2, C4, and C5 carbons of the imidazole ring.

Thiazole Ring Carbons: Two signals would correspond to the C2 and C4 carbons of the thiazole ring.

Methyl Carbon: A single signal in the upfield region would be attributed to the methyl carbon.

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (ppm)
Imidazole-C2~145-150
Imidazole-C4~120-125
Imidazole-C5~130-135
Thiazole-C2~150-155
Thiazole-C4~140-145
Imidazole-CH₃~10-15

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, significant COSY correlations are not expected as the protons are on separate ring systems and are not directly coupled.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals to their corresponding carbon signals (e.g., Imidazole-H4 to Imidazole-C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in establishing the connectivity between the imidazole and thiazole rings. For instance, one would look for correlations from the thiazole proton to the imidazole carbons and vice versa.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion. For this compound (C₇H₇N₃S), the calculated exact mass would be compared to the experimentally measured value to confirm the elemental composition with high accuracy.

Fragmentation Pattern Analysis

In an electron ionization (EI) mass spectrum, the molecule would fragment in a characteristic way. The analysis of these fragments helps to confirm the structure.

Molecular Ion Peak (M⁺): A prominent molecular ion peak would be expected, corresponding to the molecular weight of the compound.

Major Fragments: Fragmentation would likely involve the cleavage of the bond between the two heterocyclic rings. Other common fragmentation pathways could include the loss of small molecules like HCN or the cleavage of the methyl group.

Predicted Fragmentation Data:

m/z Value Possible Fragment
[M]⁺C₇H₇N₃S⁺
[M - CH₃]⁺Loss of the methyl group
[M - HCN]⁺Loss of hydrogen cyanide from the imidazole ring
[5-Methylimidazolyl]⁺Fragment corresponding to the imidazole portion
[Thiazolyl]⁺Fragment corresponding to the thiazole portion

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a important technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a compound reveals characteristic vibrations of its chemical bonds.

Identification of Characteristic Functional Groups

The IR spectrum of this compound and related structures exhibits several characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibration of the imidazole ring is typically observed in the region of 3400-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations usually appear around 3053 cm⁻¹. researchgate.net The stretching vibration of the C=N bond within the imidazole ring is found at approximately 1681 cm⁻¹, while C=C stretching bands are observed near 1599 and 1489 cm⁻¹. researchgate.net

In related thiazole derivatives, the presence of specific functional groups can be confirmed by their characteristic IR absorption bands. For instance, in a series of novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives, the structures were established in part by their IR spectral data. researchgate.net Similarly, for 2-amino-5-methylthiazole, the IR spectrum is a key piece of data for its identification. nist.gov Computational studies on related molecules, such as 5-methyl-2-(p-methylaminophenyl)benzoxazole, have been used to calculate vibrational frequencies and compare them with experimental FT-IR spectra to assign the observed bands. nih.gov

Table 1: Characteristic Infrared (IR) Absorption Bands for Functional Groups in Imidazole and Thiazole Derivatives

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-H (Imidazole) Stretching 3400-3500 researchgate.net
Aromatic C-H Stretching ~3053 researchgate.net
C=N (Imidazole) Stretching ~1681 researchgate.net
C=C (Aromatic) Stretching 1489-1599 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

Electronic Transitions and Chromophoric Analysis

The UV-Vis spectrum of molecules containing imidazole and thiazole rings is characterized by electronic transitions, primarily π → π* and n → π* transitions. For thiazole-azo dyes dispersed in a PMMA matrix, the π–π* and n–π* bands are often overlapped. mdpi.com The specific wavelengths of these absorptions can be influenced by substituents on the heterocyclic rings. For instance, the absorption band of a thiazole–azo dye with a 2-methyl-5-benzothiazolyl moiety is redshifted compared to one with a phenyl ring. mdpi.com

In studies of copper(II) complexes with imidazole N-methyl derivatives, UV spectroscopy has been used to investigate the coordination mode of the ligands. nih.gov The spectra of these complexes can show charge transfer bands, and the position of these bands can provide insight into the nature of the metal-ligand bonding. nih.gov Mechanistic studies of dearomative cycloadditions of azoles have utilized UV-Vis spectroscopy to confirm that the photocatalyst is the primary absorbing species at the irradiation wavelength, ruling out direct photolysis of the azole substrate. acs.org For example, in the cycloaddition of 2-phenyloxazole, the UV-Vis spectrum showed negligible absorption for the oxazole (B20620) above 350 nm, while the photocatalyst absorbed strongly at the 405 nm irradiation wavelength. acs.org

Table 2: Electronic Transitions in Imidazole and Thiazole Derivatives

Transition Type Chromophore Typical Wavelength Range (nm) Reference
π → π* Imidazole/Thiazole Rings Overlapped with n → π* mdpi.com
n → π* Imidazole/Thiazole Rings Overlapped with π → π* mdpi.com
Charge Transfer Metal-Ligand Complex ~330 nih.gov

X-ray Diffraction (XRD) Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Determination of Solid-State Molecular Structure and Conformation

X-ray diffraction studies on various thiazole derivatives have provided valuable insights into their solid-state structures. nih.govnih.gov For instance, the crystal structure of a thiazole derivative can reveal the conformation of the molecule, such as the planarity of the ring systems and the torsion angles between different parts of the molecule. nih.gov In one study of a thiazolidine-2-imine, the thiazolidine (B150603) ring adopted an envelope conformation. nih.gov The analysis of bond lengths and angles can also confirm the nature of the bonding within the molecule.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular forces. X-ray crystallography can elucidate these interactions, which include hydrogen bonds and π-π stacking. In the crystal structure of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, the packing is stabilized by non-classical intermolecular C—H⋯N hydrogen bonds and π–π stacking interactions. Hirshfeld surface analysis of this compound revealed that N⋯H/H⋯N contacts account for 24.3% of the intermolecular interactions.

Table 3: Intermolecular Interactions in Thiazole Derivatives from X-ray Crystallography

Interaction Type Description Example Compound Reference
C—H⋯N Hydrogen Bonds Non-classical hydrogen bonds contributing to crystal cohesion. 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole
π–π Stacking Interactions between aromatic rings stabilizing the crystal packing. 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole
N⋯H/H⋯N Contacts Significant intermolecular contacts identified by Hirshfeld surface analysis. 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole
Hydrogen Bonding (with solvent) Interaction between the molecule and a solvent molecule in the crystal lattice. A thiazole derivative dimethylformamide monosolvate cardiff.ac.uk

Hirshfeld Surface Analysis for Intermolecular Contacts

A detailed Hirshfeld surface analysis of this compound, which would provide quantitative and qualitative insights into the intermolecular interactions within its crystal structure, is not extensively documented in the currently available scientific literature. This type of analysis is crucial for understanding the forces that govern the molecular packing, such as hydrogen bonds, van der Waals forces, and other non-covalent interactions.

For related but structurally distinct compounds, Hirshfeld surface analysis has been a valuable tool. For instance, in the case of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole, this analysis has revealed significant intermolecular contacts, including N⋯H/H⋯N, S⋯H/H⋯S, and S⋯C/C⋯S interactions, which are key to its crystal cohesion. However, without specific studies on this compound, a direct comparison or detailed discussion of its intermolecular contact profile is not possible.

Elemental Analysis (CHN/S)

Specific experimental elemental analysis data (Carbon, Hydrogen, Nitrogen/Sulfur) for this compound is not prominently reported in the reviewed literature. This analysis is a fundamental technique used to determine the elemental composition of a sample and to confirm the purity of a synthesized compound. The theoretical elemental composition of this compound (C₇H₇N₃S) would be approximately:

Carbon (C): 50.89%

Hydrogen (H): 4.27%

Nitrogen (N): 25.43%

Sulfur (S): 19.41%

While this provides a theoretical baseline, experimentally determined values are necessary for the validation of a synthesized sample. Research on other complex imidazo[2,1-b]thiazole (B1210989) derivatives has included calculated and found elemental analysis values, but this data is not directly applicable to this compound. researchgate.net

Computational and Theoretical Studies of 5 5 Methyl 2 Imidazolyl Thiazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to exploring the electronic landscape of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has become a standard tool for optimizing molecular geometries and understanding the electronic properties of heterocyclic compounds. nih.gov In DFT calculations for molecules similar to 5-(5-Methyl-2-imidazolyl)thiazole, such as other benzimidazole-thiazole derivatives, the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311+G(d,p) is commonly employed to achieve a balance between accuracy and computational cost. nih.govacs.org

ParameterDescriptionAnticipated Value Range
C-C Bond LengthWithin the aromatic rings1.38 - 1.45 Å
C-N Bond LengthWithin the imidazole (B134444) and thiazole (B1198619) rings1.32 - 1.40 Å
C-S Bond LengthWithin the thiazole ring1.70 - 1.78 Å
C-C-N Bond AngleAngles within the five-membered rings105° - 115°
Imidazole-Thiazole Dihedral AngleTorsion angle between the two ringsNear 0° or 180° (indicating planarity)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to describe chemical reactivity. libretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. youtube.commalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. nih.gov In contrast, a large energy gap indicates high stability and low reactivity. libretexts.org For this compound, the HOMO is expected to be distributed across the electron-rich π-systems of both the imidazole and thiazole rings, while the LUMO would also be located over these conjugated systems. Computational studies on related aryl-substituted benzimidazo[2,1-b]thiazole derivatives have reported energy gaps (ΔE) in the range of 3.86 to 4.24 eV, providing a reference for the expected reactivity of similar compounds. nih.gov

ParameterDescriptionTypical Value (eV) for related systems
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.3 to -5.8 nih.govmalayajournal.org
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.2 to -1.8 nih.govmalayajournal.org
Energy Gap (ΔE)ΔE = ELUMO - EHOMO3.8 to 4.3 nih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule. nih.gov It helps predict how a molecule will interact with other species, highlighting regions that are rich or deficient in electrons. MEP maps are invaluable for understanding sites susceptible to electrophilic and nucleophilic attack. malayajournal.orgresearchgate.net

In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons and are likely sites for electrophilic attack. nih.gov Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential localized around the electronegative nitrogen atoms of both the imidazole and thiazole rings. The hydrogen atoms and the methyl group would exhibit positive potential. nih.gov

Molecular Dynamics Simulations

While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. These simulations are crucial for understanding conformational flexibility and the influence of solvents.

MD simulations can explore the conformational landscape of this compound by simulating its atomic motions over a period of time. A key area of interest is the rotational barrier around the single bond connecting the imidazole and thiazole rings. The simulation can reveal the most stable conformations (rotamers) and the energy required to transition between them. This information is vital for understanding how the molecule's shape might influence its ability to interact with biological targets. Studies on related thiazole conjugates have used MD simulations to confirm the stability of molecular complexes, demonstrating the utility of this technique in assessing structural integrity. nih.gov

The behavior and properties of a molecule can be significantly influenced by its solvent environment. MD simulations are particularly well-suited for studying these solvent effects. By explicitly including solvent molecules (such as water) in the simulation box, it is possible to observe how solvent-solute interactions affect the conformational preferences and dynamics of this compound. For instance, in a polar solvent like water, the molecule may adopt conformations that maximize hydrogen bonding between its nitrogen atoms and surrounding water molecules. These simulations can provide a more realistic picture of the molecule's behavior in a biological or chemical system compared to in-vacuo DFT calculations.

Molecular Docking Studies (for investigating binding interactions with non-human biological targets/receptors)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to forecast the interaction between a small molecule ligand and a protein receptor. In the context of imidazole-thiazole hybrids, docking studies have been instrumental in elucidating potential mechanisms of action by examining their binding to various non-human biological targets. nih.gov

These studies often involve preparing the ligand and protein structures, generating a grid around the active site of the protein, and then docking the ligand to predict binding poses and affinities. nih.gov For instance, derivatives of the imidazole-thiazole scaffold have been computationally evaluated against targets involved in cancer and infectious diseases. nih.gov

A key outcome of molecular docking is the estimation of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which helps in ranking potential drug candidates. Lower binding energy values typically indicate a more stable and favorable interaction.

For a series of novel imidazole-thiazole hybrid derivatives, docking studies against various protein targets have yielded promising binding energy values. For example, in a study involving thiazole conjugates targeting the Rho6 protein, a compound with a phenyl ring (5a) showed a binding energy of -8.2 kcal/mol. semanticscholar.org The introduction of an electron-donating methyl group to the phenyl ring in a related compound (5b) improved the docking energy to -9.2 kcal/mol. semanticscholar.org

In another study on N-(5-morpholino-2-arylimidazo[2,1-b] nih.govnih.govnih.govthiadiazol-6-yl)carboxamides, a related class of compounds, docking against Fer kinase revealed binding energies ranging from -8.4 to -8.8 kcal/mol, which were more favorable than the reference compound E260 (-7.9 kcal/mol). biointerfaceresearch.comresearchgate.net These computational predictions of binding affinity are crucial for prioritizing compounds for further experimental testing.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-receptor complex. These interactions include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and pi-cation interactions.

Computational studies on imidazole-thiazole derivatives have identified key amino acid residues and interaction patterns within the binding sites of several non-human protein targets. nih.gov For example, when docked into the active site of the protein with PDB ID 1EA1, various derivatives displayed distinct interaction modes. The imidazole ring was observed forming п-п stacking interactions with phenylalanine (PHE 78, PHE 83) and tyrosine (TYR 76) residues. nih.gov The thiazole ring has been shown to engage in pi-cation interactions with arginine (ARG 96). nih.gov Furthermore, crucial hydrogen bonds were identified between the imine nitrogen of the ligand and the ARG 96 residue. nih.gov

Similarly, docking studies with other targets like E. coli Fabh (PDB ID: 5BNS) revealed pi-pi stacking between a phenyl ring on the hybrid molecule and a tryptophan residue (TRP 32), as well as pi-cation interactions with an arginine residue (ARG 249). nih.govnih.gov In studies with the protein target having PDB ID 6LUD, hydrogen bonds were observed between the imidazole nitrogen and lysine (B10760008) (LYS 745) or methionine (MET 793). nih.gov

A summary of these interactions for different imidazole-thiazole derivatives is presented below.

Target Protein (PDB ID)Ligand MoietyInteracting ResidueInteraction TypeReference
1EA1Imidazole RingPHE 78, PHE 83, TYR 76п-п Stacking nih.gov
1EA1Thiazole RingARG 96Pi-cation nih.gov
1EA1Imine NitrogenARG 96Hydrogen Bond nih.gov
5BNSImidazole RingARG 249Pi-cation nih.gov
5BNSPhenyl RingTRP 32п-п Stacking nih.govnih.gov
6LUDImidazole NitrogenLYS 745, MET 793Hydrogen Bond nih.gov
COX-1Not SpecifiedARG 120Not Specified nih.gov

Structure-Activity Relationship (SAR) Studies based on Computational Models

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to understand how the chemical structure of a compound influences its biological activity. Computational models are frequently used to establish these relationships, guiding the design of new molecules with enhanced potency and selectivity. nih.gov

For the imidazole-thiazole class of compounds, computational SAR studies have revealed that the nature and position of substituents on the core structure significantly affect their activity. nih.govmdpi.com For instance, in a series of 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones, SAR analysis indicated that the anti-inflammatory activity depended on both the type of substituent and its placement on the benzene (B151609) ring. nih.gov Similarly, for pyridazinone-thiazole hybrids, SAR studies showed that electron-withdrawing groups on the phenyl ring led to higher anticonvulsant activity. mdpi.com These insights are invaluable for the rational design of more effective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that attempts to find a mathematical relationship between the chemical structure and biological activity of a set of compounds. nih.gov QSAR models use statistical methods to correlate calculated molecular properties (descriptors) with experimentally determined activity.

QSAR studies have been successfully applied to thiazole-containing scaffolds to understand the structural requirements for their biological activity. nih.govnih.gov In a study on new thiazol-benzimidazole derivatives as EGFR inhibitors, a QSAR study was conducted which resulted in robust models, indicating their predictive power. nih.gov Such models typically involve calculating a wide range of descriptors, including topological and fragmental descriptors, and then using statistical techniques like stepwise multiple regression to build the correlation equation. nih.gov

For example, a QSAR study on 5-amino-2-mercapto-1,3,4-thiadiazole based inhibitors found that their activity against matrix metalloproteinases (MMPs) could be explained by the molecule's topology. nih.gov The models indicated that an increase in the number of fluorine atoms would enhance inhibitory activity, likely through hydrogen bonding, and that the presence of an amide function near a sulfonamide group was also crucial. nih.gov While a specific QSAR model for this compound is not detailed in the available literature, these examples demonstrate the utility of the QSAR approach for designing novel and more potent imidazole-thiazole based compounds.

Chemical Reactivity and Derivatization of 5 5 Methyl 2 Imidazolyl Thiazole

Reactions at the Imidazole (B134444) Moiety

The imidazole ring is an amphoteric heterocycle, meaning it possesses both acidic and basic properties. nih.gov The nitrogen atom at position 1 bears an acidic proton, while the nitrogen at position 3 has a lone pair of electrons, rendering it basic. nih.gov This dual character allows for a variety of reactions, including electrophilic substitution, nucleophilic attack, and N-alkylation/acylation.

Electrophilic Aromatic Substitution

The imidazole ring is generally susceptible to electrophilic aromatic substitution. The precise location of substitution is influenced by the electronic nature of the substituents already present on the ring. While specific studies on the electrophilic substitution of 5-(5-Methyl-2-imidazolyl)thiazole are not extensively detailed in the provided search results, general principles of imidazole chemistry suggest that electrophiles would likely attack the carbon atoms of the imidazole ring. The presence of the methyl group at the 5-position and the thiazole (B1198619) group at the 2-position will direct incoming electrophiles.

Nucleophilic Reactions

Nucleophilic attack on the imidazole ring itself is less common unless the ring is activated by electron-withdrawing groups. However, the imidazole moiety can act as a nucleophile. For instance, the nitrogen atoms of the imidazole ring can participate in reactions. The basic nitrogen at position 3 is a primary site for protonation and coordination to metal ions.

N-Alkylation and N-Acylation

The nitrogen atoms of the imidazole ring readily undergo alkylation and acylation reactions. The lone pair on the N-3 nitrogen makes it a prime target for electrophiles like alkyl halides and acyl chlorides. These reactions are fundamental in the synthesis of a wide array of substituted imidazole derivatives. For example, the synthesis of various thiazole derivatives often involves the reaction of a substituted imidazole precursor, highlighting the reactivity of the imidazole nitrogen. nih.gov

Reactions at the Thiazole Moiety

The thiazole ring is another five-membered heterocycle containing sulfur and nitrogen atoms. nih.gov Its aromaticity arises from the delocalization of the lone pair of electrons from the sulfur atom. nih.gov The thiazole ring is known to undergo various reactions, including electrophilic substitution and reactions at the heteroatoms. nih.govmdpi.com

Electrophilic Aromatic Substitution

The thiazole ring is generally less reactive towards electrophilic substitution than benzene (B151609). However, substitution is possible, and the position of attack is dictated by the electron density of the ring carbons. Computational studies and experimental evidence suggest that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack in unsubstituted thiazole. researchgate.netchemicalbook.com The C4 position is the next most likely site, while the C2 position is the most electron-deficient and thus prone to nucleophilic attack. researchgate.netchemicalbook.com

In the context of this compound, the C5 position of the thiazole ring is already substituted. Therefore, any further electrophilic substitution on the thiazole ring would likely be directed to the C4 position, although the presence of the bulky imidazolyl group might sterically hinder this.

Cross-coupling reactions, such as the Negishi and Stille reactions, are powerful tools for introducing substituents onto the thiazole ring. These reactions often utilize halogenated thiazoles as precursors. For instance, 2,4-dibromothiazole (B130268) can be selectively functionalized at the C2 position, followed by a subsequent reaction at the C4 position, allowing for the synthesis of 2,4-disubstituted thiazoles. lookchem.com

Table 1: Regioselectivity of Reactions on the Thiazole Ring

Reaction Type Preferred Position(s) Notes
Electrophilic Substitution C5 > C4 C2 is the least reactive towards electrophiles. researchgate.netchemicalbook.com
Nucleophilic Substitution C2 The C2 position is the most electron-deficient. researchgate.netchemicalbook.com
Cross-Coupling Reactions C2 and C4 Often requires prior halogenation of the ring. lookchem.com

Reactions at Sulfur or Nitrogen Atoms

The sulfur atom in the thiazole ring is generally unreactive towards most electrophiles due to the participation of its lone pair in the aromatic system. However, strong oxidizing agents can lead to the formation of thiazole N-oxides. The nitrogen atom in the thiazole ring is basic and can be protonated or alkylated. Its basicity is lower than that of pyridine. chemicalbook.com

In some instances, the thiazole ring can undergo ring-opening reactions, particularly when subjected to strong nucleophiles or certain catalytic conditions. rsc.org For example, some thiazole derivatives can undergo cleavage of the C-S bond. acs.org

Reactions Involving Both Rings

Reactions that engage the molecular framework across both the imidazole and thiazole rings are of particular interest for creating complex polycyclic systems. While specific literature on simultaneous reactions involving both rings of this compound is limited, the known reactivity of each constituent heterocycle allows for the prediction of potential transformations.

Cycloaddition reactions are powerful tools for the construction of three-dimensional molecular architectures. Both thiazole and imidazole moieties can participate in such reactions, although typically under different conditions and as separate entities. For instance, thiazolium salts are known to undergo [3+2] cycloaddition reactions with various electron-deficient partners, a process that has been utilized to create enantioenriched hydropyrrolo-thiazoles. nih.gov Similarly, the [3+2] cycloaddition of imidazo[2,1-b]thiazole (B1210989) scaffolds with ethylene (B1197577) derivatives has been reported to produce spirooxindole compounds stereoselectively. pharmaguideline.com

The imidazole ring within the target molecule could potentially be activated to form an azomethine ylide for [3+2] cycloadditions. The thiazole ring, particularly when activated, can also participate in cycloaddition reactions. For example, energy transfer-catalyzed intermolecular dearomative cycloadditions of oxazoles with alkenes and thiazoles with bicyclobutanes have been demonstrated. organic-chemistry.orgresearchgate.net These reactions can lead to novel bicyclic scaffolds. researchgate.net However, documented examples of cycloaddition reactions that concurrently involve both the imidazole and thiazole rings of this compound are not prevalent in the current literature.

Ring-opening and ring-closing reactions offer pathways to profoundly different molecular scaffolds. The thiazole ring, particularly in its reduced thiazoline (B8809763) form, can undergo ring-opening upon reaction with alkyl halides in the presence of a base. nih.gov Subsequent intramolecular reactions can lead to ring-closing, forming new fused ring systems. For example, the reaction of thiazoline-fused 2-pyridones with propargyl bromide leads to ring-opening followed by a [2+2] cycloaddition to yield cyclobutane-fused products. nih.gov

The imidazole ring can also be subject to ring-opening, although this is less common for the aromatic form. More frequently, related structures like 2-imidazolines can undergo hydrolytic ring expansion upon N-alkylation and treatment with a base. nih.gov Conversely, ring-closing reactions are fundamental to the synthesis of the imidazole and thiazole rings themselves, such as the Brønsted acid-promoted annulation of thioamides and 2H-azirines to form thiazoles. Electrochemical methods can also induce ring-closure in related diarylethene-type molecules containing thiazole rings. nih.gov Specific examples of these reactions on the linked this compound are not extensively detailed, but the potential for such transformations exists based on the individual reactivity of each ring.

Functionalization for Further Chemical Transformations

The functionalization of the this compound scaffold is key to its utility as a building block for more complex molecules. The positions for functionalization are dictated by the electronic nature of the two heterocyclic rings.

The imidazole ring is generally susceptible to both electrophilic and nucleophilic attack. nih.gov The thiazole ring's reactivity is also well-defined; electrophilic substitution is favored at the C5 position, which is electron-rich, while the C2 position is electron-deficient and thus more susceptible to nucleophilic attack. pharmaguideline.comnih.govresearchgate.net In the case of this compound, the C5 position of the thiazole ring is already substituted. Therefore, electrophilic attack on the thiazole ring would likely be directed to the C4 position. nih.govresearchgate.net The C2 position of the thiazole is linked to the imidazole ring, making direct nucleophilic substitution at this position a ring-cleavage reaction unless the ring is activated.

Functionalization can also be achieved through palladium-catalyzed cross-coupling reactions, which allow for the introduction of various substituents at specific C-H bonds. This approach has been used for the arylation of thiazoles and imidazoles. researchgate.net For instance, methods for the synthesis of 2,5-disubstituted thiazoles have been developed that could be adapted for the further functionalization of the title compound. organic-chemistry.orgnih.gov

Complexation with Metal Ions (Ligand Chemistry)

The presence of multiple nitrogen atoms in this compound makes it an excellent ligand for coordinating with metal ions. Both the imidazole and thiazole rings contain nitrogen atoms with lone pairs of electrons that can act as donors to form stable metal complexes. ajol.infowikipedia.org Such compounds often act as bidentate ligands, coordinating to a metal center through one nitrogen from each ring. nih.gov

Metal complexes of imidazole and thiazole derivatives are typically synthesized by reacting the ligand with a metal salt in a suitable solvent, such as ethanol (B145695) or methanol. nih.govajol.info The reaction conditions, such as temperature and stoichiometry, can influence the final structure and coordination geometry of the complex. For example, a series of nickel-thiazole complexes have been prepared by refluxing the ligand with nickel chlorides in ethanol under an inert atmosphere. nih.gov Similarly, zinc-thiazole complexes can be synthesized by simply mixing the thiazole ligand with a zinc halide at room temperature. nih.gov

Studies on related thiazole-derived Schiff bases have shown the formation of complexes with a range of transition metals, including Co(II), Ni(II), Cu(II), and Zn(II). orientjchem.orgdntb.gov.ua These syntheses are generally straightforward, resulting in solid complexes that can be isolated in moderate to high yields. orientjchem.org

Table 1: Synthesis of Transition Metal Complexes with a Thiazole-Derived Schiff Base Ligand (MTA)
ComplexMetal SaltLigandYield (%)Melting Point (°C)Color
Co(II)-MTACobalt NitrateMTA70287Honey Gold
Cu(II)-MTACopper NitrateMTA63254Golden Brown
Zn(II)-MTAZinc NitrateMTA75271Lemon Yellow

Data derived from a study on 1,3-phenylenebis(methanylylidene))bis(5-methylthiazol-2-amine) (MTA), a related thiazole derivative. orientjchem.org

The compound this compound is expected to act primarily as a neutral bidentate ligand, coordinating to metal ions through the imine nitrogen of the imidazole ring and the nitrogen of the thiazole ring. nih.gov The specific coordination geometry of the resulting metal complex is influenced by the metal ion, its oxidation state, and the presence of other co-ligands.

For first-row transition metals, common geometries include tetrahedral, square planar, and octahedral. wikipedia.orgnih.gov For instance, copper(II) complexes with related 2-(2-pyridyl)benzimidazole (B74506) ligands have been shown to adopt distorted square planar or distorted octahedral geometries depending on the ligand-to-metal ratio. nih.gov Similarly, a Cu(II) complex with a 2-(2-pyridyl)benzothiazole ligand exhibits a distorted trigonal bipyramidal geometry. nih.gov In many cases, the ligand-to-metal ratio is 2:1 or 1:1, with the remaining coordination sites on the metal being occupied by solvent molecules or counter-ions from the metal salt. nih.gov For example, ESI-mass analysis of some nickel-thiazole complexes suggests a [Ni(L)X₂] structure for tridentate ligands and [Ni(L₂)X₂] for bidentate ligands. nih.gov The imidazole ring can coordinate as a neutral ligand or, upon deprotonation of the N-H proton, as an imidazolate anion, which can influence the properties of the complex. wikipedia.org

Explorations of Biological and Material Applications of 5 5 Methyl 2 Imidazolyl Thiazole and Its Derivatives Excluding Human Clinical Data

Investigations into Antimicrobial Activity (Non-Human Pathogens)

Derivatives of 5-(5-methyl-2-imidazolyl)thiazole have been a focal point in the search for new antimicrobial agents, driven by the increasing prevalence of drug-resistant pathogens. These compounds have been evaluated against a variety of non-human pathogens, demonstrating a broad spectrum of activity.

Numerous studies have reported the antibacterial potential of thiazole (B1198619) derivatives, including those with an imidazole (B134444) moiety, against both Gram-positive and Gram-negative bacteria. For instance, a series of novel thiazole derivatives demonstrated notable activity against Staphylococcus aureus and Escherichia coli. In one study, certain 5-(1-methyl-5-nitro-2-imidazolyl)-4H-1,2,4-triazole derivatives showed significant effects against Bacillus subtilis with Minimum Inhibitory Concentrations (MICs) ranging from 0.5-1 µg/mL, and moderate activity against Staphylococcus aureus.

Another study on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones revealed that while all tested compounds showed some level of antibacterial efficacy, their potency varied. One derivative, in particular, was found to be significantly more potent than the standard drugs ampicillin (B1664943) and streptomycin (B1217042) against the tested bacterial strains. Furthermore, some of these derivatives exhibited good activity against E. coli. The evaluation of thiazolyl-triazole Schiff bases also showed modest inhibition of S. aureus and Salmonella typhimurium.

Investigations into Anti-Proliferative/Anticancer Activity (Cell Line Studies)

Studies on Cell Selectivity (e.g., Cancer vs. Normal Cell Lines)

The selective cytotoxicity of therapeutic agents against cancerous cells, while sparing normal, healthy cells, is a critical objective in the development of anticancer drugs. Research into derivatives of this compound has explored this aspect, with several studies indicating a promising degree of selectivity.

For instance, a series of N-fused imidazoles demonstrated potent anticancer activity against kidney and breast cancer cell lines while exhibiting low toxicity to normal cells. nih.gov Similarly, certain imidazole-containing compounds were found to be non-cytotoxic to normal human peripheral blood mononuclear cells (HPBMCs) and normal breast cells (HBL-100) at a concentration of 10 µM, whereas they were active against lung cancer (A549) cells. nih.gov However, it was noted that some of these imidazole derivatives showed greater toxicity than purine-based compounds to one or the other of the normal cell lines. nih.gov

In another study, benzimidazole-cinnamide derivatives were evaluated for their activity against a panel of cancer cell lines and a normal rat kidney epithelial cell line (NRK-52E). nih.gov One particular compound displayed significant potency against the cancer cells, with an IC50 value of 1.58 μM against the normal kidney cells, highlighting a degree of differential activity. nih.gov Furthermore, pyridine-substituted thiazole hybrids have been assessed for their cytotoxic effects on various cancer cell lines—including liver, laryngeal, prostate, and breast cancer—alongside normal fibroblast cells (WI38), providing a basis for evaluating their cancer cell-specific action. mdpi.com

These preclinical findings underscore the potential of the imidazole-thiazole scaffold in designing compounds with favorable selectivity profiles, a crucial characteristic for minimizing side effects in potential future therapeutic applications.

Apoptosis Induction Studies

Apoptosis, or programmed cell death, is a key mechanism by which chemotherapeutic agents eliminate cancer cells. Several derivatives based on the imidazole and thiazole core have been investigated for their ability to trigger this process.

One study found that a specific imidazole derivative induced cell cycle arrest in the G2/M phase, ultimately leading to apoptotic cell death in A549 lung cancer cells. nih.gov The induction of apoptosis was further substantiated through multiple analytical methods, including Hoechst staining, analysis of DNA fragmentation, activation of caspase-3, and the Annexin V-FITC assay. nih.gov

Other research has focused on imidazole derivatives as inhibitors of DNA topoisomerase II, an enzyme crucial for cell division. nih.gov For example, certain podophyllotoxin (B1678966) derivatives containing an imidazole moiety have demonstrated more potent anticancer activities than the established drug etoposide (B1684455) against human cancer cell lines by inhibiting this enzyme. nih.gov Similarly, N-fused imidazoles have been identified as potent, non-intercalating catalytic inhibitors of human topoisomerase IIα, causing cell cycle arrest in the G1/S phase and subsequent apoptosis in kidney and breast cancer cell lines. nih.gov

Furthermore, some imidazole analogues act as inhibitors of checkpoint kinase (CHK), a component of the DNA damage response pathway. nih.gov By inhibiting CHK-1, these compounds can have synergistic effects with DNA-damaging agents in tumor cells, which are often more resistant to apoptosis than normal cells. nih.gov This suggests that such compounds could potentially restore apoptosis sensitivity in cancerous tissues. nih.gov

Interaction with Protein-Protein Interfaces (e.g., Cdc42-Dbs interaction)

The disruption of protein-protein interactions (PPIs) represents a promising frontier in drug discovery, particularly for targeting cellular pathways that have been traditionally difficult to address with small molecules. The α-helix is a common structural motif at these interaction interfaces, and its mimicry is a key strategy in designing PPI inhibitors. nih.govnih.gov

A novel scaffold based on a 5-6-5 imidazole-phenyl-thiazole core has been developed specifically to mimic the α-helix and act as a water-soluble inhibitor. nih.govnih.gov This scaffold was designed to target the interaction between Cell division cycle 42 (Cdc42) and Dbl's big sister (Dbs). nih.govnih.gov Cdc42 is a GTPase that, in its activated state, can mediate cancer cell resistance to certain therapies. nih.gov Its activation is dependent on its interaction with the Guanine nucleotide Exchange Factor (GEF), Dbs. nih.gov

The interaction between these two proteins is mediated by specific amino acid residues (Q770, K774, and L777) of an α-helix in Dbs. nih.gov The imidazole-phenyl-thiazole-based mimetic was designed to replicate the positioning of these key residues. nih.gov An inhibitor from this class has been shown to successfully disrupt the Cdc42/Dbs protein-protein interaction at micromolar concentrations in a gel pull-down assay, potentially offering a way to overcome Cdc42-induced tumor resistance. nih.govnih.gov

Other Investigational Biological Activities (Non-Human)

Anti-inflammatory Properties (Pre-clinical)

Derivatives containing imidazole and thiazole rings have been the subject of extensive preclinical investigation for their anti-inflammatory potential. These studies often utilize in vivo models, such as carrageenan-induced paw edema in rodents, and in vitro enzyme assays.

A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones demonstrated moderate to good anti-inflammatory activity, with some compounds showing better performance than the reference drug indomethacin. nih.gov The mechanism of action for the most active compounds was identified as the selective inhibition of cyclooxygenase-1 (COX-1), with an inhibitory effect superior to the reference drug naproxen. nih.gov

Similarly, newly synthesized 2-methyl benzimidazole (B57391) derivatives incorporating a 4-thiazolidinone (B1220212) nucleus exhibited significantly higher in vivo anti-inflammatory activity in an egg-white stimulated paw edema model when compared to ibuprofen. uomustansiriyah.edu.iqresearchgate.net Molecular docking studies suggested that these compounds may act as selective COX-2 inhibitors. uomustansiriyah.edu.iqresearchgate.net

The fusion of indole (B1671886) and imidazole[2,1-b]thiazole moieties has also yielded derivatives with potent anti-inflammatory effects. nih.gov In a study using RAW264.7 cells, these compounds effectively inhibited the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as nitric oxide (NO), IL-6, and TNF-α. nih.gov

The table below summarizes the findings of selected preclinical anti-inflammatory studies on thiazole and imidazole derivatives.

Compound ClassPreclinical ModelKey FindingsReference(s)
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-onesCarrageenan-induced mouse paw edemaModerate to good anti-inflammatory activity; selective COX-1 inhibition. nih.gov
2-methyl benzimidazole-4-thiazolidinone derivativesEgg-white stimulated paw edemaSignificantly higher anti-inflammatory activity than ibuprofen; potential COX-2 inhibition. uomustansiriyah.edu.iqresearchgate.net
Indole-2-formamide benzimidazole[2,1-b]thiazole derivativesLPS-induced RAW264.7 cellsEffective inhibition of NO, IL-6, and TNF-α release. nih.gov

Antioxidant Properties (Pre-clinical)

Oxidative stress, resulting from an imbalance between oxidants and antioxidants in the body, is implicated in the pathophysiology of numerous diseases. Consequently, compounds with antioxidant capabilities are of significant therapeutic interest.

A comprehensive study of bifunctional 5-aryl-2H-imidazoles, which included derivatives of phloroglucinol, pyrogallol, and hydroxyquinol, evaluated their structural and antioxidant properties through various assays (AOC, ARC, Folin, and DPPH). nih.gov The research established a clear structure-antioxidant property relationship. It was found that imidazole-derived polyphenolic compounds bearing an electron-withdrawing nitro group possessed higher antioxidant and antiradical capacities. nih.gov Notably, the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was shown to significantly increase the antiradical capacity, suggesting that this family of compounds can exhibit antioxidant activity exceeding that of some known natural polyphenols. nih.gov

Another study investigated the antioxidant potential of bicyclic thiazolopyrimidine derivatives. researchgate.net These compounds were screened using multiple redox tests, including the Ferric Reducing Antioxidant Power (FRAP) assay, to determine their total antioxidant activity and redox status. researchgate.net Additionally, certain thiazole-5-carboxylic acid derivatives, while primarily investigated as enzyme inhibitors, also demonstrated moderate antioxidant activities. researchgate.net

The table below presents data from studies on the antioxidant properties of these compound classes.

Compound ClassAssay(s) UsedKey FindingsReference(s)
5-aryl-2H-imidazole derivativesAOC, ARC, Folin, DPPHElectron-withdrawing groups enhance antioxidant and antiradical capacities. nih.gov
Bicyclic thiazolopyrimidine derivativesFRAP, other redox testsScreened for total antioxidant activity and redox status. researchgate.net
Thiazole-5-carboxylic acid derivativesNot specifiedModerate antioxidant activities observed for some derivatives. researchgate.net

Enzyme Inhibition Studies (Non-clinical targets)

The imidazole-thiazole scaffold is a common feature in molecules designed to inhibit various enzymes, playing a role in the potential treatment of a range of conditions.

Carbonic Anhydrase Inhibition: Thiazole-methylsulfonyl derivatives have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.govacs.org In vitro studies determined the IC50 values for these compounds, which ranged from 39.38 to 198.04 μM for hCA I and 39.16 to 86.64 μM for hCA II. nih.govacs.org

Xanthine (B1682287) Oxidase Inhibition: A series of thiazole-5-carboxylic acid derivatives were rationally designed and tested as inhibitors of xanthine oxidase, an enzyme implicated in gout. researchgate.net Several compounds demonstrated potent inhibitory activities, with IC50 values as low as 3.6 μM. researchgate.net

Other Enzyme Targets: The versatility of the thiazole and imidazole structures is further demonstrated by their application as inhibitors for other enzymes. For example, novel benzimidazole derivatives have been identified as excellent inhibitors of α-glucosidase (IC50 range: 0.64 ± 0.05 μM to 343.10 ± 1.62 μM), an enzyme relevant to diabetes management. researchgate.net Additionally, methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetates have been synthesized and shown to be potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin (B1238610) synthesis, with one derivative exhibiting an IC50 value of 3.17 µM. nih.gov

The table below summarizes the enzyme inhibitory activities of various thiazole and imidazole derivatives against non-clinical targets.

Compound ClassTarget EnzymeRange of IC50 ValuesReference(s)
Thiazole-methylsulfonyl derivativesCarbonic Anhydrase I & II39.16 - 198.04 µM nih.govacs.org
Thiazole-5-carboxylic acid derivativesXanthine OxidaseAs low as 3.6 µM researchgate.net
5-(arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-Glucosidase0.64 - 343.10 µM researchgate.net
methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetatesMushroom TyrosinaseAs low as 3.17 µM nih.gov

Applications in Materials Science

The distinct structural characteristics of this compound, which contains both imidazole and thiazole rings, make it a compound of interest in materials science. The nitrogen and sulfur heteroatoms within these rings provide potential coordination sites for metal ions, influencing the material's electronic and catalytic properties.

The imidazole and thiazole moieties in this compound and its derivatives enable them to act as effective ligands in catalysis. These nitrogen- and sulfur-containing heterocyclic compounds can coordinate with a variety of metal centers, forming stable complexes that can catalyze chemical reactions. The arrangement of these rings allows for the formation of chelate structures with metal ions, which can enhance catalytic activity.

Research has shown that thiazole derivatives, in general, are effective ligands for various metal complexes, including those with Pd(II), which have demonstrated catalytic activity. For instance, new thiazole complexes have been developed as powerful catalysts for the synthesis of pyrazole-4-carbonitrile derivatives. acs.org The catalytic reactivity of these complexes is supported by computational studies, which highlight the essential parameters for their catalytic behavior. acs.org Furthermore, metal-thiazole complexes have been found to be catalytically active compounds. nih.gov The versatility of the thiazole framework is also evident in its use in visible-light-mediated energy transfer (EnT) photocatalysis to construct complex, three-dimensional architectures from planar heteroarenes. acs.orgacs.org This process has been applied to the dearomative cycloaddition of thiazoles, leading to the formation of unique molecular scaffolds. acs.orgacs.org

The imidazole component also contributes significantly to the catalytic potential. Imidazole derivatives are known to bind with metal ions and are utilized in various applications, including as catalysts. researchgate.net The presence of a donor nitrogen atom in the imidazole ring makes it an effective sensor for metal ions. ias.ac.in

The combination of both thiazole and imidazole functionalities in one molecule, as seen in this compound, provides a rich platform for the design of novel catalysts. The synergy between the two heterocyclic rings can lead to enhanced stability and reactivity of the resulting metal complexes.

Nonlinear optical (NLO) materials are essential for various applications in optoelectronics, such as in optical limiting devices. nih.gov Organic molecules with donor-acceptor structures and extended π-conjugated systems are known to exhibit significant NLO responses. The investigation of such properties often involves both experimental techniques, like the Z-scan method, and theoretical calculations using Density Functional Theory (DFT). nih.govmedmedchem.com

Thiazole and imidazole derivatives have been a focus of NLO studies. For example, thiazolopyrimidoquinoline derivatives have been studied for their NLO properties, with findings indicating that specific substitutions can lead to a larger nonlinear absorption coefficient and refractive index, making them promising for NLO applications. nih.gov Theoretical studies on donor-acceptor heterocycles, including those containing sulfur and nitrogen, have shown that while some five-membered rings like 1,3,4-thiadiazole (B1197879) exhibit large changes in dipole moment upon excitation, their hyperpolarizabilities might be smaller than corresponding thiophenes due to smaller transition moments. rsc.org

Computational studies on various organic compounds, including those with triazole and benzo[1,2-b:3,4-b′:6,5-b″]trithiophene cores, have been used to predict their NLO behavior. nih.govacs.org These studies help in understanding the relationship between molecular structure and NLO properties, guiding the design of new materials. For instance, the introduction of a π-bridge in certain derivatives has been shown to increase the conjugation of the system, facilitating electronic charge movement and making them suitable as NLO materials. acs.org

While specific NLO data for this compound is not extensively documented in the provided search results, the general findings for related thiazole and imidazole derivatives suggest that this compound class holds potential for NLO applications. The combination of the electron-donating and accepting characteristics of the imidazole and thiazole rings could lead to interesting NLO properties.

Table 1: Theoretical Nonlinear Optical Properties of Selected Organic Derivatives This table presents data for related compound classes to illustrate the type of information generated in NLO studies. Specific values for this compound derivatives would require dedicated experimental or computational analysis.

Compound ClassPropertyValueReference
Thiazolopyrimidoquinoline Derivative (4a)Nonlinear absorption coefficient (β)Larger than other derivatives in the study nih.gov
Thiazolopyrimidoquinoline Derivative (4a)Nonlinear refractive index (n₂)Larger than other derivatives in the study nih.gov
5-Methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene Derivative (DTCM1)First hyperpolarizability (βtot)7.0440 × 10⁻²⁷ esu acs.org
5-Methylbenzo[1,2-b:3,4-b′:6,5-b″]trithiophene Derivative (DTCM6)Second hyperpolarizability (γtot)22.260 × 10⁻³⁴ esu acs.org

Environmental Applications (e.g., sensing, remediation)

The presence of nitrogen and sulfur atoms in the heterocyclic rings of this compound and its derivatives makes them suitable candidates for environmental applications, particularly in the sensing and remediation of heavy metal ions. researchgate.net

Thiazole derivatives have been widely investigated as chemosensors for various metal ions. researchgate.net For instance, novel quinoline-based thiazole derivatives have been synthesized and shown to selectively detect Fe³⁺, Fe²⁺, and Cu²⁺ ions through fluorescence quenching. nih.govacs.org The formation of a 1:1 complex between the thiazole derivative and the metal ions is a common mechanism for this detection. nih.govacs.org The imidazole core is also a well-known component in sensors for both anions and cations, including Ni²⁺ and Cu²⁺. researchgate.netias.ac.in A Y-shaped ligand with an imidazole-thiazole core has been reported as an excellent fluorescent chemosensor for Hg(II) ions. researchgate.net

Metal-organic frameworks (MOFs) incorporating thiazole-based ligands have also been developed for environmental applications. scientificarchives.comscientificarchives.com These luminescent MOFs (LMOFs) can be used for the detection of environmental contaminants such as toxic anions, aromatic compounds, and heavy metal ions. scientificarchives.comscientificarchives.com For example, a Zn-MOF with thiazole sites has been shown to be effective for the fast and efficient removal of heavy metal ions from water. scientificarchives.com Similarly, a Cd-MOF based on a thiazole ligand has been synthesized for the detection of pollutants. scientificarchives.comscientificarchives.com

The combination of both imidazole and thiazole functionalities within the same molecule suggests that this compound could be a versatile platform for creating highly selective and sensitive chemosensors or efficient materials for the remediation of environmental pollutants.

Table 2: Examples of Thiazole and Imidazole Derivatives in Environmental Sensing

Derivative ClassTarget Analyte(s)Detection MethodReference
Quinoline-based Thiazole DerivativesFe³⁺, Fe²⁺, Cu²⁺Fluorescence Quenching nih.govacs.org
Y-shaped Imidazole-Thiazole LigandHg(II)Fluorescence Reduction researchgate.net
Imidazole-based ProbeCu²⁺, OH⁻Fluorescence and Absorption Spectroscopy ias.ac.in
Thiazolo[5,4-d]thiazole-based LMOFsToxic anions, aromatic compounds, heavy metal ionsLuminescence scientificarchives.comscientificarchives.com

Future Directions and Research Perspectives

Development of Novel Synthetic Routes

The exploration of new synthetic pathways for 5-(5-Methyl-2-imidazolyl)thiazole and its derivatives is a key area of future research. Current methods, while effective, often have limitations that newer strategies aim to overcome.

One promising approach is the use of one-pot multicomponent reactions . These reactions, where multiple reactants are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. nih.govacs.orgacgpubs.org For instance, a one-pot, three-component reaction has been successfully used to synthesize novel thiazole (B1198619) derivatives. nih.gov These methods often result in high yields and simplified workup procedures. acgpubs.org

Microwave-assisted synthesis represents another significant advancement. derpharmachemica.comnih.govniscpr.res.intandfonline.comnih.gov This technique can dramatically reduce reaction times, increase product yields, and promote cleaner reactions compared to conventional heating methods. nih.govniscpr.res.in The use of microwave irradiation is considered a green chemistry approach, often utilizing environmentally friendly solvents like ethanol (B145695) or even solvent-free conditions. nih.govnih.gov

Furthermore, the development of chemoenzymatic synthesis methods offers a novel and green approach. nih.gov These methods utilize enzymes as catalysts, which can operate under mild conditions and exhibit high selectivity, leading to high yields of the desired products. nih.gov The use of catalysts like NiFe2O4 nanoparticles, which are reusable, also contributes to the green and sustainable synthesis of thiazole scaffolds. acs.org

The traditional Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides, continues to be a widely used and adaptable method for creating substituted thiazoles. derpharmachemica.comwikipedia.org Researchers are exploring variations of this method to improve yields and introduce diverse functionalities. derpharmachemica.com The synthesis of 2-aminothiazole (B372263) derivatives, a key intermediate, has been achieved through various routes, including the reaction of α-haloketones with thiourea (B124793) and the use of Wienreb amides. derpharmachemica.comwikipedia.org

Future synthetic strategies will likely focus on combining these advanced techniques to create more efficient, cost-effective, and environmentally benign routes to this compound and its analogs.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structural and electronic properties of this compound is crucial for its application. Advanced spectroscopic techniques, in conjunction with computational methods, provide deep insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the chemical structure of newly synthesized derivatives. nih.govnih.gov For example, in the characterization of thiazole derivatives, specific proton and carbon signals confirm the successful formation of the heterocyclic rings and the positions of various substituents. acgpubs.orgnih.gov

Infrared (IR) spectroscopy is used to identify the presence of key functional groups within the molecule. nih.gov Characteristic absorption bands can confirm the formation of the thiazole and imidazole (B134444) rings, as well as other functional groups introduced during synthesis. nih.gov

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of the compounds, further confirming their identity. nih.gov

The combination of these techniques provides a comprehensive picture of the molecular structure. For instance, the structures of novel imidazole-thiazole hybrids have been successfully confirmed using IR, ¹H NMR, ¹³C NMR, and mass spectrometry analyses. nih.gov

Integration of Advanced Computational Modeling

Computational modeling, particularly Density Functional Theory (DFT) , has become an indispensable tool in the study of thiazole derivatives. tandfonline.comresearchgate.netsciensage.infonih.govnih.gov DFT calculations allow for the optimization of molecular geometry and the prediction of various electronic and spectroscopic properties. tandfonline.comsciensage.info

These computational studies provide valuable insights into:

Structural Parameters : Bond lengths and bond angles can be calculated and compared with experimental data to validate the proposed structures. tandfonline.com

Electronic Properties : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be computed to understand the molecule's electronic behavior and reactivity. tandfonline.com

Spectroscopic Analysis : Theoretical UV-Visible and IR spectra can be generated and compared with experimental data to aid in the assignment of spectral bands. tandfonline.com

Reactivity Prediction : Molecular electrostatic potential (MEP) maps can be generated to identify the reactive sites within the molecule. tandfonline.com

Molecular docking is another powerful computational technique used to predict the binding interactions between a molecule and a biological target, such as a protein. nih.govasianpubs.orgscilit.comresearchgate.netnih.govresearchgate.netbiointerfaceresearch.com This is particularly important for drug discovery, as it helps in understanding the mechanism of action and in designing more potent inhibitors. nih.govnih.gov For example, docking studies of imidazole-thiazole hybrids have been used to investigate their interactions with protein active sites, revealing key binding interactions like п-п stacking and hydrogen bonding. nih.gov

The integration of these computational methods with experimental work accelerates the design and development of new this compound-based compounds with desired properties.

Exploration of Broader Biological Target Landscapes

The unique structural features of the this compound scaffold make it a versatile platform for interacting with a wide range of biological targets. Thiazole and imidazole rings are present in many biologically active compounds and approved drugs. nih.govnih.gov

Future research will focus on exploring the potential of this compound and its derivatives to interact with a broader landscape of biological targets, including:

Enzymes : Derivatives of imidazo[5,1-b]thiazole (B6145799) have shown inhibitory activity against enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). Other potential enzyme targets include cyclooxygenases (COX-1 and COX-2) and lipoxygenase (LOX), which are involved in inflammation. nih.gov

Receptors : The ability of these compounds to bind to various receptors will be investigated to explore their potential in treating a range of diseases.

Kinases : The inhibition of kinases is a key strategy in cancer therapy. The potential of imidazo[2,1-b] nih.govderpharmachemica.comnih.govthiadiazole derivatives as Fer kinase inhibitors has been explored through homology modeling and molecular docking. biointerfaceresearch.com

The combination of the imidazole and thiazole heterocycles in a single structure may lead to enhanced therapeutic action. nih.gov The exploration of these broader biological targets could lead to the discovery of new therapeutic agents for various conditions, including cancer, inflammation, and infectious diseases. nih.govresearchgate.netnih.govnih.govchemscene.com

Potential for Applications in Sensing and Green Chemistry

Beyond its pharmacological potential, this compound and its derivatives have promising applications in other fields, such as chemical sensing and green chemistry.

In the realm of sensing , thiazole-based compounds have been investigated as fluorescent chemosensors for the detection of metal ions. researchgate.net For example, benzo[d]imidazo[2,1-b]thiazole-based sensors have shown selectivity for Zn²⁺ ions. researchgate.net The development of luminescent metal-organic frameworks (LMOFs) incorporating thiazole units is another area of interest for creating sensitive and selective sensors for environmental contaminants. scientificarchives.com

In green chemistry , the focus is on developing more environmentally friendly chemical processes. nih.gov The use of microwave-assisted synthesis, reusable catalysts, and green solvents in the production of thiazole derivatives are key aspects of this approach. acs.orgnih.govnih.gov The development of one-pot syntheses and multicomponent reactions also aligns with the principles of green chemistry by reducing waste and improving efficiency. acs.orgnih.gov Furthermore, thiazole derivatives themselves can act as catalysts in various organic reactions. rsc.orgafricaresearchconnects.com

Future research will likely expand on these applications, exploring the full potential of this compound in the development of advanced materials and sustainable chemical technologies.

Q & A

Q. How do electronic effects of substituents impact the UV-Vis and fluorescence properties of thiazole-imidazole complexes?

  • Answer : Electron-withdrawing groups (e.g., -NO2_2) redshift absorption maxima (e.g., 350→370 nm) and quench fluorescence, while electron-donating groups (e.g., -OCH3_3) enhance quantum yields. Spectra of 2-(piperidin-1-yl)-5-(benzimidazol-2-yl)thiazole-metal complexes demonstrated these trends .

Methodological Guidance

Q. Designing a SAR Study for Thiazole-Imidazole Anticonvulsants

  • Steps :

Synthesize analogs with systematic substituent variation (e.g., methyl, halogen, aryl).

Test in MES (maximal electroshock) and scPTZ (subcutaneous pentylenetetrazole) models for seizure suppression.

Calculate protective index (PI = TD50_{50}/ED50_{50}) to balance efficacy and toxicity.

Validate targets via GABA uptake assays or glutamate receptor binding .

Optimizing Reaction Conditions for Thiazole Cyclization

  • Parameters :
  • Solvent : DMF or THF for polar intermediates.
  • Catalyst : ZnCl2_2 or PTSA for acid-mediated cyclization.
  • Temperature : 80–100°C for 6–12 hours.
    Example: 5-Methyl-2-aminothiazole synthesis achieved 94% yield under reflux with K2_2CO3_3 in methanol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.